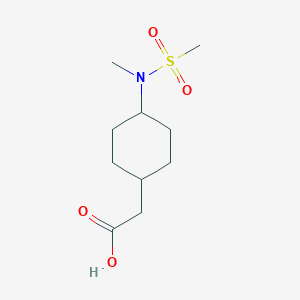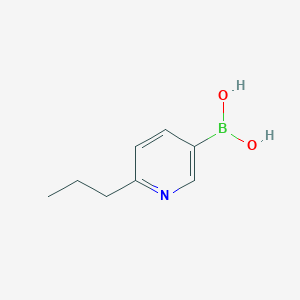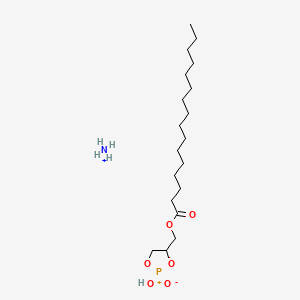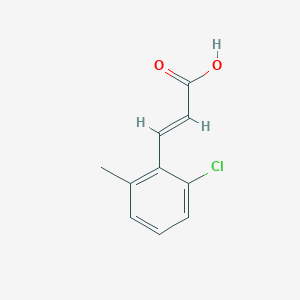
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid is a synthetic organic compound with the molecular formula C10H19NO4S It is characterized by the presence of a cyclohexyl ring substituted with a N-methylmethylsulfonamido group and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid can be achieved through a multi-step process. One common method involves the following steps:
Formation of the cyclohexyl ring: The starting material, cyclohexanone, undergoes a reduction reaction to form cyclohexanol.
Introduction of the N-methylmethylsulfonamido group: Cyclohexanol is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the N-methylmethylsulfonamido derivative.
Formation of the acetic acid moiety: The final step involves the reaction of the N-methylmethylsulfonamido derivative with bromoacetic acid under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetic acid derivatives.
科学研究应用
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological molecules, influencing their activity. The acetic acid moiety can participate in various biochemical pathways, potentially affecting cellular processes.
相似化合物的比较
Similar Compounds
2-(trans-4-(N-methylsulfonamido)cyclohexyl)acetic acid: Similar structure but lacks the additional methyl group on the sulfonamido moiety.
2-(trans-4-(N-ethylmethylsulfonamido)cyclohexyl)acetic acid: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(trans-4-(N-methylmethylsulfonamido)cyclohexyl)acetic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the N-methylmethylsulfonamido group and the acetic acid moiety provides a distinct combination of functional groups that can be exploited in various applications.
属性
分子式 |
C10H19NO4S |
|---|---|
分子量 |
249.33 g/mol |
IUPAC 名称 |
2-[4-[methyl(methylsulfonyl)amino]cyclohexyl]acetic acid |
InChI |
InChI=1S/C10H19NO4S/c1-11(16(2,14)15)9-5-3-8(4-6-9)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) |
InChI 键 |
IPNACFNNRHYATH-UHFFFAOYSA-N |
规范 SMILES |
CN(C1CCC(CC1)CC(=O)O)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)



![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)
![[[5-[6-(6-Aminohexylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12082421.png)
![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)



![[3-(Cyclobutylmethoxy)phenyl]methanol](/img/structure/B12082446.png)

![[4-Benzamido-1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-5-yl] benzoate](/img/structure/B12082448.png)
